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Compound of Interest

Compound Name: Pentafluorophenol-D

Cat. No.: B027972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentafluorophenol-d (C₆DF₅O), a

deuterated analogue of the versatile chemical reagent, pentafluorophenol. This document

details its chemical and physical properties, outlines its role in synthetic chemistry, and

presents experimental protocols for its application, particularly in the synthesis of deuterated

molecules and its use in analytical techniques.

Core Chemical and Physical Properties
Pentafluorophenol-d is a white solid at room temperature. The substitution of the hydroxyl

proton with a deuterium atom imparts a specific isotopic signature, making it a valuable tool in

various research applications. Below is a summary of its key properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b027972?utm_src=pdf-interest
https://www.benchchem.com/product/b027972?utm_src=pdf-body
https://www.benchchem.com/product/b027972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 105596-34-7

Molecular Formula C₆DF₅O

Molecular Weight 185.07 g/mol [1]

Synonyms
Pentafluorophen(ol-d), 1-deuteriooxy-2,3,4,5,6-

pentafluorobenzene

Isotopic Purity Typically ≥98 atom % D

Melting Point 34-36 °C

Boiling Point 143 °C

Solubility

Soluble in many organic solvents such as

dimethyl sulfoxide (DMSO). Sparingly soluble in

water.[2] Slightly soluble in chloroform and

methanol.[3]

Applications in Research and Development
The primary applications of pentafluorophenol-d stem from the unique properties of both the

pentafluorophenyl group and the deuterium isotope.

Synthesis of Deuterated Molecules
A significant application of pentafluorophenol-d and its non-deuterated counterpart is in the

synthesis of complex molecules. Pentafluorophenyl esters are highly reactive and serve as

excellent precursors for a variety of chemical transformations.

One notable application is the synthesis of α,α-dideuterio alcohols.[4][5] In this reaction, a

pentafluorophenyl ester acts as a highly chemoselective ketyl precursor. Using samarium(II)

iodide (SmI₂) as a mild reducing agent and deuterium oxide (D₂O) as the deuterium source,

this method allows for the synthesis of α,α-dideuterio alcohols with high levels of deuterium

incorporation (>98%).[4][5] This technique is valuable for introducing deuterium labels into

specific positions within a molecule, which is crucial for mechanistic studies and for enhancing

the metabolic stability of drug candidates.
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Peptide Synthesis
Pentafluorophenol is widely used to prepare highly reactive pentafluorophenyl (Pfp) active

esters for peptide synthesis.[6] These Pfp esters facilitate the efficient formation of peptide

bonds, often with faster reaction times and fewer side reactions compared to other activating

agents. While the deuterated form is less commonly used for this purpose, the underlying

chemistry remains the same. The use of pentafluorophenol-d in this context could be relevant

for specialized applications requiring isotopic labeling of the leaving group for mechanistic

studies.

Analytical Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of a proton on the

hydroxyl group, pentafluorophenol-d is a suitable solvent for ¹H NMR studies where the acidic

proton of the non-deuterated form might interfere with the analysis of the sample. Its unique ¹⁹F

NMR signal can also serve as a reference standard.

Mass Spectrometry: Deuterated compounds are widely used as internal standards in

quantitative mass spectrometry.[7][8][9] The predictable mass shift introduced by the deuterium

atom allows for accurate and precise quantification of the non-deuterated analyte, as the

deuterated standard co-elutes with the analyte and exhibits similar ionization efficiency.

Experimental Protocols
General Procedure for the Synthesis of
Pentafluorophenyl Esters
This protocol is adapted for the synthesis of active esters, a common application of

pentafluorophenol.

Materials:

Carboxylic acid

Pentafluorophenol-d

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Anhydrous solvent (e.g., ethyl acetate, dichloromethane, or tetrahydrofuran)

Base (e.g., pyridine or triethylamine, if required)

Procedure:

Dissolve the carboxylic acid in the anhydrous solvent in a clean, dry flask under an inert

atmosphere (e.g., nitrogen or argon).

Add a stoichiometric equivalent of pentafluorophenol-d to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of the coupling agent (DCC or EDC) in the anhydrous solvent to the

reaction mixture with constant stirring.

Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and

stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the urea byproduct.

Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃,

and brine) to remove any remaining impurities.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude pentafluorophenyl ester.

Purify the product by recrystallization or column chromatography.

Workflow Diagrams
Synthesis of α,α-Dideuterio Alcohols
The following diagram illustrates the experimental workflow for the synthesis of α,α-dideuterio

alcohols using a pentafluorophenyl ester as a precursor.

Caption: Experimental workflow for α,α-dideuterio alcohol synthesis.
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Peptide Bond Formation via Pfp Ester
This diagram illustrates the logical relationship in the activation of an amino acid and

subsequent peptide bond formation.

Caption: Logical flow of peptide bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b027972?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b027972
https://wap.guidechem.com/encyclopedia/pentafluorophenol-dic6898.html
https://www.bocsci.com/product/pentafluorophenol-cas-771-61-9-76904.html
https://pubs.acs.org/doi/10.1021/acs.orglett.9b04383
https://www.organic-chemistry.org/abstracts/lit7/227.shtm
https://www.organic-chemistry.org/abstracts/lit7/227.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236364/
https://asdlib.org/activelearningmaterials/files/2013/07/NakuruPest-Mass-Spectrometry.pdf
https://www.omicsonline.org/open-access-pdfs/characteristic-features-of-an-analytical-column-with-a-pentafluorophenylpropyl-stationary-phase-using-an-lc-ms-method-2155-9872.S5-001.pdf
https://www.researchgate.net/publication/12234473_Performance_of_a_pentafluorophenylpropyl_stationary_phase_for_the_electrospray_ionization_high-performance_liquid_chromatography-mass_spectrometry-mass_spectrometry_assay_of_cocaine_and_its_metabolite
https://www.benchchem.com/product/b027972#cas-number-and-molecular-weight-of-pentafluorophenol-d
https://www.benchchem.com/product/b027972#cas-number-and-molecular-weight-of-pentafluorophenol-d
https://www.benchchem.com/product/b027972#cas-number-and-molecular-weight-of-pentafluorophenol-d
https://www.benchchem.com/product/b027972#cas-number-and-molecular-weight-of-pentafluorophenol-d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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